Product packaging for 1-(3,5-Dichlorophenyl)guanidine(Cat. No.:)

1-(3,5-Dichlorophenyl)guanidine

Cat. No.: B7868371
M. Wt: 204.05 g/mol
InChI Key: PXNBOFBSFXZTES-UHFFFAOYSA-N
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Description

Significance of the Guanidine (B92328) Moiety in Chemical and Biological Research

The guanidine functional group is a key structural element in a multitude of biologically active compounds. researchgate.netnih.gov Its prevalence in nature and its versatile chemical behavior have made it a subject of intense scientific scrutiny.

The guanidine moiety is a fundamental component of the amino acid arginine, playing a crucial role in the structure and function of proteins. nih.govnih.gov Beyond its role in peptides and proteins, the guanidine group is found in a wide range of natural products and synthetic pharmaceuticals. researchgate.netjocpr.com These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and antifungal properties. ontosight.ai The ability of the guanidinium (B1211019) cation to engage in specific interactions with biological receptors and enzymes makes it a critical feature in drug design and discovery. nih.gov

The guanidine group is characterized by its strong basicity, with a pKa value around 13.6, meaning it exists predominantly in its protonated form, the guanidinium ion, at physiological pH. nih.govwikipedia.org This positive charge allows for strong electrostatic interactions and hydrogen bonding with negatively charged groups like carboxylates and phosphates, which are common in biological systems. researchgate.netnih.gov The planar and symmetrical nature of the guanidinium ion, a result of resonance stabilization, further contributes to its stable and predictable binding behavior. wikipedia.org These properties are harnessed in various research applications, including the denaturation of proteins and as a tool in supramolecular chemistry for anion recognition. nih.govwikipedia.org

Table 1: Physicochemical Properties of Guanidine

Property Value Reference
Molar Mass 59.07 g/mol wikipedia.org
Melting Point 50 °C wikipedia.org
pKa of Conjugate Acid 13.6 wikipedia.org
Appearance Colorless solid wikipedia.org

Overview of Halogenated Phenylguanidine Derivatives in Contemporary Research

The strategic placement of halogen atoms, such as chlorine, onto a phenylguanidine scaffold can significantly alter the compound's chemical and biological properties. This has led to a growing interest in halogenated phenylguanidine derivatives within the scientific community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Cl2N3 B7868371 1-(3,5-Dichlorophenyl)guanidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dichlorophenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H,(H4,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNBOFBSFXZTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 1 3,5 Dichlorophenyl Guanidine and Analogues

Elucidating the Role of the 3,5-Dichlorophenyl Moiety in Biological Activity

The 3,5-dichlorophenyl group is a key structural feature in many biologically active compounds, including 1-(3,5-dichlorophenyl)guanidine. ontosight.ai The presence and positioning of the chlorine atoms on the phenyl ring significantly impact the molecule's physicochemical properties and its interaction with biological targets.

Furthermore, the substitution pattern on the phenyl ring is critical. The meta-positioning of the two chlorine atoms in the 3,5-dichloro arrangement creates a distinct shape and electrostatic potential surface. This specific arrangement can be crucial for fitting into the binding pocket of a target protein and establishing favorable interactions. Studies on related phenylguanidine derivatives have shown that the nature and position of substituents on the phenyl ring are critical determinants of biological activity. nih.gov For instance, in a series of arylpyridin-2-yl guanidine (B92328) derivatives, the introduction of different substituents on the phenyl ring led to significant variations in their inhibitory activity against the MSK1 kinase. nih.gov

Impact of Substitutions on the Guanidine Scaffold on Activity

The guanidine group is a highly basic and polar functional group that plays a vital role in the biological activity of many compounds. sci-hub.senih.gov Modifications to this scaffold, including changes to the phenyl ring's halogenation and substitutions on the guanidino nitrogen atoms, can profoundly alter the compound's properties and biological function.

Influence of Halogenation Patterns on Phenyl Rings

The type, number, and position of halogen atoms on the phenyl ring of phenylguanidine analogues are critical for their biological activity. Different halogenation patterns can modulate the lipophilicity, electronic properties, and steric bulk of the molecule, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and target affinity.

For example, a study on 6,N2-diaryl-1,3,5-triazine-2,4-diamines, which share a similar diaryl structural motif, demonstrated that variations in the substitution pattern on the aryl rings, including halogenation, resulted in a wide range of antiproliferative activities. nih.gov The specific arrangement of halogens can lead to favorable or unfavorable interactions within the binding site of a target protein. For instance, the 3,5-dichloro substitution pattern may provide optimal interactions that are not achieved with other patterns like 2,5-dichloro or 3,4-dichloro substitutions. nih.govresearchgate.net

Table 1: Illustrative examples of how halogenation patterns on a phenyl ring can influence biological activity in related compound series.

Compound/SeriesHalogenation PatternObserved Effect on Biological Activity
Arylpyridin-2-yl guanidines nih.gov2,5-DichlorophenylShowed activity as MSK1 inhibitors.
1-Alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones researchgate.net3,4-DichlorophenylActed as selective antagonists of the neurokinin-2 receptor.

This table is for illustrative purposes and the specific effects can vary greatly depending on the target and the rest of the molecular structure.

Modifications to the Guanidino Nitrogen Atoms

Alkylation or acylation of the guanidino nitrogens can modulate the compound's interaction with its biological target. nih.gov For instance, in a study of guanidine alkyl derivatives, methylation patterns on the guanidine group determined the compound's ability to enhance norepinephrine (B1679862) release. nih.gov Specifically, N,N-dimethyl guanidine was active, while N,N'-dimethyl guanidine was not, highlighting the importance of the substitution pattern. nih.gov

Modifying the guanidine group can also be a strategy to enhance selectivity for a particular biological target. By altering the substitution on the guanidino nitrogen, it is possible to favor interactions with one receptor subtype over another. nih.gov This approach has been successfully used to develop subtype-selective integrin ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to understand the relationship between the chemical structure of a compound and its biological activity. rutgers.eduyoutube.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

Ligand-Based and Docking-Based 3D-QSAR Methodologies

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating the SAR of a series of compounds. nih.gov

Ligand-Based 3D-QSAR: This approach is used when the 3D structure of the biological target is unknown. nih.govyoutube.com The method involves aligning a set of active molecules and calculating their steric and electrostatic fields. These fields are then correlated with the biological activity to generate a 3D-QSAR model. The resulting contour maps highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov

Docking-Based 3D-QSAR: When the 3D structure of the target protein is available, molecular docking can be used to predict the binding mode of the ligands. nih.govnih.gov The docked conformations are then used as the basis for the 3D-QSAR analysis. This approach provides a more detailed understanding of the ligand-receptor interactions and can lead to more accurate and predictive models. nih.govmdpi.com

Identification of Structural Determinants for Potency

3D-QSAR models generate contour maps that visualize the structural features required for high potency. These maps indicate regions where modifications to the molecule are likely to increase or decrease its biological activity.

Steric Fields: Green contours typically indicate regions where bulky substituents are favored, while yellow contours suggest that smaller groups are preferred.

Electrostatic Fields: Blue contours often highlight areas where positive charges are beneficial for activity, whereas red contours indicate regions where negative charges are favored.

Hydrophobic Fields: These maps show regions where hydrophobic groups enhance activity.

Hydrogen Bond Donor and Acceptor Fields: These contours identify locations where hydrogen bond donors or acceptors are important for binding.

By analyzing these contour maps in conjunction with the binding site of the target protein (in docking-based studies), researchers can identify key amino acid residues that interact with the ligands and understand the structural basis for their potency. nih.govmdpi.com This information is invaluable for the rational design of new analogues of this compound with improved biological activity.

Computational Approaches to SAR

Computational methods are integral to modern drug discovery and development, providing powerful tools to investigate Structure-Activity Relationships (SAR) at a molecular level. These approaches allow for the rational design of novel compounds and the optimization of existing ones by simulating and predicting their interactions with biological targets. For this compound and its analogues, computational studies offer insights into the structural features crucial for their biological activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in SAR studies for predicting the binding affinity and mode of interaction between a ligand and its target protein. By simulating the docking of a series of analogues, researchers can understand how structural modifications affect binding and, consequently, biological activity.

In studies of compounds structurally related to this compound, molecular docking has been employed to elucidate key interactions. For instance, in the development of novel inhibitors for enzymes like Mitogen- and Stress-Activated Kinase 1 (MSK1), docking simulations can guide the synthesis of more potent analogues. A study on arylpyridin-2-yl guanidine derivatives identified 6-phenylpyridin-2-yl guanidine as a starting point for SAR analysis based on screening and its activity. nih.gov

Similarly, docking studies on quinoxaline (B1680401) derivatives incorporating a 1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl moiety have shown significant binding energies with their target proteins. nih.gov These simulations reveal crucial hydrogen bonds and other non-covalent interactions that contribute to the stability of the ligand-receptor complex. For example, derivatives have shown interactions with key amino acid residues like LYS721 and MET769. nih.gov The binding energies calculated from these simulations often correlate with experimentally determined inhibitory concentrations, validating the computational model.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the docked conformation and reveal conformational changes in both the ligand and the protein upon binding. mdpi.com

MD simulations are particularly useful for confirming the stability of interactions predicted by docking. For example, a docked ligand-protein complex can be subjected to an MD simulation to observe whether the key interactions are maintained over a period of nanoseconds. A study on pyrazolopyrimidine analogs used MD simulations to confirm the stability of a ligand within the binding pocket of its target, showing a stable complex with an estimated binding free energy of -60.6552 kcal/mol. nih.gov Similarly, research on new 1,3,5-triazine (B166579) derivatives as anticancer agents used MD simulations to demonstrate the stability of the ligand-protein complex. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time are common metrics used to evaluate the stability of the complex. mdpi.com

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are used to study the electronic properties of molecules, such as charge distribution, orbital energies, and reactivity indices. These methods provide a deeper understanding of the electronic factors that govern ligand-receptor interactions and are often used to develop descriptors for Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov Descriptors derived from quantum chemical calculations, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and electrostatic potential, can be used to build robust QSAR models. For example, a 2D-QSAR study on dihydropteridone derivatives identified the "Minimum exchange energy for a C-N bond" (MECN) as a significant descriptor influencing the compound's activity. nih.gov This highlights the importance of the electronic characteristics of specific bonds in the molecule's biological function.

By analyzing the electronic structure of this compound and its analogues, quantum chemical methods can explain why certain substitutions enhance or diminish activity. These insights are invaluable for designing new compounds with improved electronic properties for optimal interaction with the target.

Mechanistic Investigations of Biological Activity

Studies on Enzyme Inhibition and Modulation

The guanidine (B92328) functional group is a key structural feature in many enzyme inhibitors. ontosight.ai Its ability to form strong hydrogen bonds and electrostatic interactions makes it a valuable moiety in the design of molecules that can fit into and block the active sites of enzymes.

Interaction with Specific Enzymes

Guanidine compounds have been shown to interact with and inhibit various enzymes. For instance, guanidine hydrochloride has demonstrated a mixed-type noncompetitive nonlinear inhibition on the catalytic activity of recombinant human protein disulfide isomerase (rhPDI), an enzyme involved in protein folding. nih.gov While direct studies on 1-(3,5-Dichlorophenyl)guanidine are limited, the general class of phenyl guanidine derivatives is known for potent biological activities and is used in medicinal chemistry. The presence of the guanidine group in this compound suggests it may interact with various biomolecules and potentially act as an enzyme inhibitor. ontosight.ai

Beta-Secretase (BACE1) Inhibition by Acyl Guanidines

Beta-secretase 1 (BACE1) is a key enzyme in the pathogenesis of Alzheimer's disease, as it is involved in the production of neurotoxic amyloid-β peptides. nih.gov The development of BACE1 inhibitors is a significant therapeutic strategy. Guanidine-based compounds have emerged as a promising class of BACE1 inhibitors. nih.gov

Research into acyl guanidines has led to the discovery of potent inhibitors of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin (B10506) biosynthesis. nih.gov This demonstrates the potential of the acyl guanidine scaffold in enzyme inhibitor design. In the context of BACE1, the guanidine group can act as a bioisostere for other functional groups, forming critical interactions within the enzyme's active site. The discovery and development of selective guanidine-based BACE1 inhibitors are considered to have great potential for the treatment of Alzheimer's disease. nih.gov

Exploration of Antiviral Mechanisms

Guanidine is a known inhibitor of picornavirus replication, a family of viruses that includes important human pathogens like poliovirus and enteroviruses. nih.govnih.gov This inhibitory action has been a key area of virological research.

Inhibition of Picornavirus Replication via Viral Protein 2C Interaction

Picornaviruses are small, non-enveloped RNA viruses. wikipedia.org Their replication is potently inhibited by low concentrations of guanidine. nih.gov The mechanism of this inhibition is linked to the viral non-structural protein 2C. nih.govnih.gov This protein is believed to have a role in RNA replication, possibly functioning as a helicase.

Studies have shown that guanidine blocks the initiation of negative-strand RNA synthesis during viral replication. nih.gov The guanidine-sensitive step is crucial throughout the virus life cycle within the cell. nih.gov The antiviral effect is exerted through the interaction of guanidine with protein 2C, although the precise nature of this interaction and its effect on the protein's function, such as its NTPase activity, are still under investigation. nih.gov

Table 1: Guanidine's Effect on Picornavirus Replication

Virus Family Inhibitor Mechanism of Action Target Protein Effect

Resistance Mechanisms through Amino Acid Substitutions

Viruses can develop resistance to antiviral compounds. In the case of guanidine, picornavirus variants that are resistant to its effects are readily isolated. nih.gov Genetic sequencing of these resistant variants has consistently revealed that resistance is conferred by specific amino acid substitutions within the non-structural protein 2C. nih.govnih.gov

For echovirus 9, a member of the picornavirus family, complete resistance to guanidine was traced back to a single point mutation in protein 2C. nih.gov Similarly, amino acid substitutions in the 2C protein have been identified that confer guanidine resistance to swine vesicular disease virus and foot-and-mouth disease virus. nih.gov The accumulation of multiple mutations in protein 2C can lead to high-level resistance to inhibitors that target host factors involved in viral replication. plos.org

Table 2: Examples of Amino Acid Substitutions Conferring Guanidine Resistance in Picornavirus 2C Protein

Virus Location of Mutation Significance
Echovirus-9 Non-structural protein 2C A single point mutation can confer complete resistance. nih.gov
Swine Vesicular Disease Virus Coding region for 2C protein Mutations lead to guanidine-resistant mutants. nih.gov
Foot-and-Mouth Disease Virus Coding region for 2C protein Identified amino acid substitutions confer resistance. nih.gov

Interactions with Cellular Components and Pathways

The biological effects of guanidine derivatives are not limited to direct enzyme inhibition or antiviral action but also involve interactions with other cellular components and signaling pathways. The guanidinium (B1211019) group can interact with DNA, and guanidine complexes have been studied for their potential as DNA minor groove binders. drugbank.com

Guanidine compounds can also interact with specific receptors. For example, 1,3-di(2-tolyl)guanidine (DTG), a compound structurally related to this compound, is a well-known ligand for sigma receptors, with specific binding observed for the sigma-2 subtype in rat heart membrane preparations. nih.gov Furthermore, research on enterovirus resistance has revealed a critical interaction between the viral protein 2C and the host cell's small GTPase Arf1, suggesting that some viral 2C proteins may act as effectors for Arf1. plos.org This highlights the complex interplay between guanidine-sensitive viral proteins and host cellular pathways.

Influence on Bacterial Cell Membranes and Protein Secretion

Guanidine-containing compounds are recognized for their potential as antimicrobial agents, with their activity often linked to the protonated guanidine group. nih.gov The interaction of these compounds with bacterial cell membranes is a key area of investigation.

Studies on related guanidine derivatives, such as isopropoxy benzene (B151609) guanidine (IBG), have shown that these molecules can disrupt the integrity of bacterial cell membranes. frontiersin.org This disruption can lead to cytoplasmic leakage and ultimately bacterial death. frontiersin.org For instance, IBG has been observed to increase the permeability of the inner membrane of Riemerella anatipestifer in a concentration-dependent manner. frontiersin.org This effect is thought to be a result of the insertion of hydrophobic groups into the bacterial cell wall or membrane. frontiersin.org

Furthermore, investigations into the effects of guanidino groups on model bacterial cytoplasmic membranes have revealed their significant disruptive activity. nih.gov Using Langmuir monolayers composed of 1,2-dipalmitoyl-sn-glycero-3-phosphatidylglycerol (DPPG) to mimic bacterial membranes, researchers found that chimeras containing guanidino groups were more disruptive than their amino group-containing counterparts. nih.gov

While direct studies on this compound's effect on protein secretion are not extensively detailed in the provided information, the observed membrane disruption by similar compounds suggests a potential impact on cellular processes that rely on membrane integrity, including protein secretion. For example, in studies with IBG, an increase in the expression of genes involved in protein transport was noted, which could be a cellular response to membrane stress. nih.gov

Investigation of Antimicrobial Activity against Bacterial Strains

The antimicrobial potential of guanidine derivatives is a significant area of research. While specific data on the antimicrobial spectrum of this compound is not provided, the broader class of guanidine compounds has demonstrated activity against a range of bacteria, including multidrug-resistant (MDR) strains. nih.gov

For example, isopropoxy benzene guanidine (IBG) has shown strong inhibitory activity against MDR Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. nih.gov Interestingly, while IBG alone did not show activity against Gram-negative bacteria, it exhibited a synergistic antibacterial effect when combined with colistin (B93849) against these strains. nih.gov Another guanidine compound, guanethidine, has been found to enhance the antibacterial activity of rifampicin (B610482) against multidrug-resistant Gram-negative bacteria by up to 128-fold. nih.gov

The antimicrobial mechanism of these compounds is often attributed to their ability to disrupt bacterial membranes. frontiersin.orgnih.gov This membrane-active property makes them promising candidates for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance. nih.gov

Below is a table summarizing the antimicrobial activity of a related guanidine compound, IBG.

Bacterial StrainActivity of IBGCombination Therapy
Gram-positive bacteria (e.g., MRSA)Strong inhibitory activityNot specified
Gram-negative bacteriaNo activity aloneSynergistic effect with colistin

Modulation of Neurotransmitter Regulation

The influence of compounds on neurotransmitter regulation is a critical aspect of their pharmacological profile. While direct evidence linking this compound to the modulation of neurotransmitter regulation is not available in the provided search results, the general role of purinergic receptors, which can be modulated by various compounds, in regulating GABAergic neurotransmission is well-established. nih.gov

Purinergic receptors, such as A1 and A2A adenosine (B11128) receptors, play a role in modulating the extracellular concentration of the inhibitory neurotransmitter GABA. nih.gov Specifically, A1 receptors can inhibit GABA uptake, while A2A receptors enhance it. nih.gov These receptors are involved in a feedback loop where prolonged glutamatergic activity leads to ATP release, which in turn promotes GABA release. nih.gov This intricate interplay highlights the potential for compounds that interact with these pathways to modulate neuronal excitability.

Given that some guanidine-like structures can interact with receptors and ion channels, future research may explore whether this compound has any affinity for purinergic or other receptors involved in neurotransmitter regulation.

Inhibition of Glucose-Stimulated Insulin (B600854) Secretion

The regulation of insulin secretion is a complex process, and its modulation by chemical compounds is of significant interest in metabolic research. Some compounds are known to inhibit glucose-stimulated insulin secretion. For instance, diphenylhydantoin (DPH) has been shown to markedly decrease the insulin secretory response to glucose in vitro. nih.gov This inhibition is not reversed by higher glucose concentrations but can be restored by certain concentrations of potassium ions or ouabain. nih.gov

Conversely, other guanidine-containing compounds have been identified as glucose-dependent insulin secretagogues. nih.gov A class of polycyclic guanidines was discovered to stimulate insulin secretion in isolated rat pancreatic islets, but only under high glucose conditions. nih.gov This suggests that the guanidine moiety plays a key role in this activity. nih.gov

The effect of a compound on insulin secretion is often linked to its influence on ion channels and cellular metabolism. For example, the inhibition of insulin secretion by DPH is thought to be related to the stimulation of the membrane sodium-potassium-magnesium ATPase. nih.gov The initiation of glucose-induced insulin secretion is closely tied to mitochondrial metabolism and the production of ATP. preprints.org

The specific effect of this compound on glucose-stimulated insulin secretion requires direct investigation to determine whether it acts as an inhibitor or a stimulator, and through what specific molecular mechanisms.

Allosteric Modulation and Binding Site Identification

Allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for regulating receptor activity. This can lead to more nuanced therapeutic effects compared to direct agonists or antagonists.

The identification of allosteric binding sites is a key area of research in drug discovery. For G-protein coupled receptors (GPCRs), such as the cannabinoid type 1 receptor (CB1R) and metabotropic glutamate (B1630785) receptors (mGluRs), allosteric sites have been identified that can modulate receptor function. nih.govnih.gov For example, cannabidiol (B1668261) (CBD) is proposed to act as a negative allosteric modulator of the CB1R by binding to a site in the N-terminal region of the receptor. nih.gov In the case of mGluRs, allosteric binding sites are formed by residues from several transmembrane helices. nih.gov

While there is no specific information identifying an allosteric binding site for this compound in the provided search results, the principle of allosteric modulation is well-established for various receptors. The structural features of this compound could potentially allow it to interact with allosteric sites on certain proteins, thereby modulating their activity. Identifying such interactions would require dedicated binding and functional studies.

The table below outlines key features of identified allosteric binding sites in other receptors.

ReceptorLocation of Allosteric SiteModulator Example
Cannabinoid Receptor Type 1 (CB1R)N-terminal region, between TMH3 and TMH7Cannabidiol (CBD)
Metabotropic Glutamate Receptors (mGluRs)Formed by residues from TM2, TM3, TM5, TM6, and TM7Various NAMs and PAMs

Analytical Method Development and Environmental Research

Methodologies for Detection and Quantitation in Research Matrices

The detection and quantification of polar and ionizable compounds like phenylguanidines in complex matrices such as environmental water samples present analytical challenges. nih.gov Methods often require a combination of selective sample preparation and sensitive detection techniques.

A robust approach for analyzing guanidine (B92328) derivatives in aqueous samples involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This method is highly selective and sensitive, making it suitable for trace-level detection.

For guanidines, which are basic compounds, SPE protocols often utilize mixed-mode sorbents that feature both reversed-phase and cation-exchange properties. nih.gov A common strategy involves using a weak cation-exchange (WCX) cartridge, which can effectively retain protonated guanidinium (B1211019) ions from the sample matrix. nih.gov The sample is typically loaded at a neutral or slightly acidic pH to ensure the analyte is charged. After washing the cartridge to remove interferences, the target compound is eluted using a solvent mixture containing a base, such as ammonia (B1221849), to neutralize the charge and release it from the sorbent. nih.gov

Following extraction and concentration, analysis is performed by LC-MS/MS. Due to the polarity of guanidines, hydrophilic interaction liquid chromatography (HILIC) can be an effective separation technique, often providing better retention than traditional reversed-phase columns. nih.gov Tandem mass spectrometry is operated in selected reaction monitoring (SRM) mode for quantification, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.govnih.gov While a validated method specifically for 1-(3,5-Dichlorophenyl)guanidine is not available in the reviewed literature, the principles are well-established for similar molecules. nih.govnih.gov

Table 1: General Parameters for SPE-LC/MS/MS Analysis of Guanidine Derivatives (Based on methods for analogous compounds)

Parameter Description
Sample Preparation
SPE Sorbent Mixed-Mode Weak Cation Exchange (WCX)
Sample Loading pH Adjusted to ensure analyte is protonated (e.g., pH 6-7)
Elution Solvent Methanol or Acetonitrile (B52724) with a basic modifier (e.g., 5% Ammonium (B1175870) Hydroxide)
LC Separation
Column Hydrophilic Interaction Liquid Chromatography (HILIC)
Mobile Phase Gradient of acetonitrile and aqueous ammonium formate (B1220265) or acetate (B1210297) buffer
MS Detection
Ionization Mode Positive Electrospray Ionization (ESI+)

This table presents a generalized methodology based on established practices for similar compounds, as specific data for this compound is limited.

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a standard method for assessing the purity and determining related substances in pharmaceutical and chemical manufacturing. nih.govthermofisher.com For guanidine compounds, which can be highly basic, ion-exchange or ion-pair chromatography is often employed. nih.gov

A typical HPLC method for a compound like this compound would likely use a cation-exchange column to achieve separation from impurities. nih.gov The mobile phase would consist of an acidic buffer. Detection is commonly performed using a UV detector, as the phenyl ring structure absorbs UV light. nih.gov While specific methods for analyzing related substances of this compound have not been published, validated HPLC methods exist for guanidine hydrochloride and its impurities, demonstrating the utility of the technique for quality control. thermofisher.com In some cases, derivatization is used to improve chromatographic behavior or detection sensitivity, but direct analysis is often preferred for simplicity. thermofisher.com

Environmental Presence and Transformation Research

Research into the environmental fate of chemical compounds investigates their occurrence in various compartments, their potential to transform into other substances, and their mobility, such as leaching from consumer products.

There are no published studies in the reviewed literature that report the detection or concentration of this compound in aquatic environments. However, extensive research has documented the presence of the related compound, 1,3-diphenylguanidine (B1679371) (DPG), and its chlorinated transformation products in surface water, wastewater, and even drinking water. acs.orgnih.gov These studies indicate that phenylguanidines can enter the environment and persist through water treatment systems. The presence of various chlorinated DPG derivatives, such as 1,3-bis(2-chlorophenyl)guanidine and 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine, in drinking water has been confirmed, highlighting a potential pathway for human exposure to this class of compounds. acs.orgacs.org

The chlorination of water is a critical disinfection step that can lead to the formation of various disinfection byproducts (DBPs). nih.gov Phenylguanidines like DPG have been shown to react with chlorine to form a variety of chlorinated byproducts. ntu.edu.sgnih.gov Studies on DPG have demonstrated that chlorination can lead to the substitution of chlorine atoms onto the phenyl rings, creating mono-, di-, and tri-chlorinated derivatives. nih.gov

Although no specific transformation studies on this compound were found, it is chemically plausible that this compound could be a transformation product of a mono-chlorinated phenylguanidine precursor during water chlorination. Conversely, this compound itself could potentially undergo further reaction with chlorine to form more highly chlorinated species. The formation and potential toxicity of such byproducts are an area of active research for analogous compounds. ntu.edu.sgnih.gov

Guanidine derivatives, particularly DPG, are used as additives in the manufacturing of rubber and polymers, for example, as vulcanization accelerators. nih.gov Research has shown that these compounds can leach from polymer materials into water. Studies have identified DPG leaching from common household plumbing materials, such as O-rings and seals made from polyethylene (B3416737) (PE) and styrene-butadiene rubber (SBR), as a source of its presence in drinking water. acs.orgacs.org

While there is no direct evidence confirming that this compound is used as a polymer additive, its structural similarity to DPG suggests a potential for similar applications and, consequently, a potential to leach from consumer or industrial materials into the environment. acs.org Leaching experiments on polymer components used in drinking water systems have shown that both the parent compounds (like DPG) and their chlorinated byproducts can be released into the water. acs.orgacs.org

Future Directions in 1 3,5 Dichlorophenyl Guanidine Research

Emerging Research Areas and Potential Analogues

While the guanidine (B92328) moiety is recognized for its potential in interacting with various biomolecules, detailed exploration of the specific biological activities of 1-(3,5-Dichlorophenyl)guanidine is an area ripe for further research. ontosight.ai The inherent capacity of guanidines to accept protons in biological settings allows for stable hydrogen bonding, a feature that underpins the therapeutic action of numerous established drugs. nih.gov This suggests that DCG could be investigated for a wider range of applications beyond its currently known effects.

Emerging research indicates that chlorinated byproducts of guanidine-containing compounds, such as those found in drinking water, are of growing interest. acs.org This highlights a need to investigate the environmental fate and potential biological impact of DCG and related compounds.

The development of novel guanidine-core small molecules is showing promise in overcoming antimicrobial resistance. nih.gov This opens up the possibility of exploring DCG and its derivatives as potential antimicrobial agents. The synthesis of various substituted phenyl-guanidines, including those with fluorinated functional groups, has been a strategy to create new therapeutic alternatives. nih.gov

Furthermore, the structural motif of aryl-guanidines is being explored in the context of kinase inhibition. For instance, 6-phenylpyridin-2-yl guanidine has been identified as a starting point for developing inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a target in inflammatory diseases. nih.gov This suggests that DCG could serve as a scaffold for designing inhibitors of other kinases or enzymes.

Advanced Computational and Experimental Integration

The synergy between computational modeling and experimental validation is becoming increasingly crucial in the study of guanidine derivatives. Density functional theory (DFT) calculations, for example, have been employed to study the reaction mechanisms of azides with guanidine, providing insights into the formation of tetrazoles and other products. mdpi.com Such computational approaches can predict reaction pathways and energy barriers, guiding the design of more efficient synthetic routes under milder conditions. mdpi.com

In the realm of materials science, time-dependent density functional theory (TD-DFT) is being used to evaluate the electronic and optical properties of novel guanidine-based dyes for applications like dye-sensitized solar cells (DSSCs). nih.gov These computational studies help in understanding the structure-property relationships and in designing molecules with desired characteristics, such as specific absorption spectra. nih.gov

Docking studies are another powerful computational tool being applied to guanidinium (B1211019) derivatives to predict their interactions with biological targets. For instance, docking has been used to suggest that certain diaryl guanidinium derivatives may act as allosteric inhibitors of the BRAF kinase. mdpi.com This integration of computational prediction with experimental validation accelerates the drug discovery process by prioritizing compounds with the highest likelihood of success.

Development of Novel Dichlorophenylguanidine Analogues with Tailored Activities

The synthesis of novel analogues of dichlorophenylguanidine with specific, tailored activities is a key area of future research. The core strategy involves modifying the chemical structure to enhance desired properties while minimizing off-target effects. This can be achieved through various synthetic methodologies, including guanylation reactions and Suzuki-Miyaura coupling, which allow for the introduction of diverse aromatic and heteroaromatic groups. nih.gov

For example, the synthesis of 3,4′-bis-guanidino diphenyl ethers has been pursued to develop compounds with enhanced cytotoxic activity against cancer cell lines. mdpi.com The nature and position of substituents on the phenyl rings have been shown to be critical for the biological activity of these compounds. mdpi.com

The development of novel analogues is not limited to therapeutic applications. In the field of forensic science, for instance, numerous ninhydrin (B49086) analogues have been synthesized to improve the detection of latent fingerprints. rsc.orgresearchgate.net This demonstrates the broad potential for creating tailored guanidine-based molecules for a variety of scientific and practical purposes. The ability to systematically modify the structure of dichlorophenylguanidine and its derivatives provides a powerful platform for generating new molecules with finely tuned functions.

Q & A

Q. What synthetic routes are used to prepare 1-(3,5-Dichlorophenyl)guanidine, and how is structural confirmation performed?

Answer: Synthesis typically begins with 3,5-dichlorophenyl isothiocyanate as a precursor, followed by nucleophilic substitution with amines (e.g., guanidine derivatives). For example, describes a three-step synthesis for a structurally similar compound starting with 2,6-dichlorophenyl isothiocyanate. Structural confirmation involves:

  • 1H NMR (in DMSO-d6 with TMS as an internal standard) to verify substituent positions and proton environments .
  • LC-MS to confirm molecular weight (e.g., m/z 249.05 for the parent ion) .
  • IR spectroscopy to identify functional groups (e.g., nitro or guanidine stretches) .
  • HPLC purity assessment using C18 columns with acetonitrile/water gradients .

Q. How do physicochemical properties of this compound influence its research applications?

Answer: Key properties include:

  • Lipophilicity (logP): Measured via shake-flask or HPLC methods; electron-withdrawing Cl groups enhance membrane permeability but reduce solubility .
  • Stability: Assessed under varying pH (e.g., 2–12) and temperatures (4–37°C) using UV-Vis spectroscopy. Degradation products are identified via LC-MS .
  • Solubility: Determined in DMSO, ethanol, or aqueous buffers (with <1% DMSO for biological assays) .

Q. What in vitro models are suitable for initial biological screening of this compound?

Answer:

  • Beta cell models: Primary pancreatic β-cells or INS-1 cell lines to study insulin secretion inhibition (via ELISA) and membrane repolarization (via patch-clamp electrophysiology) .
  • Cytotoxicity screening: MTT or resazurin assays in HEK-293 or HepG2 cells (48-hour exposure, 1–100 µM range) .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the compound’s bioactivity across studies?

Answer: Discrepancies may arise from:

  • Variability in cell models (e.g., primary vs. immortalized cells).
  • Impurity profiles: Batch-to-batch differences require HPLC-MS purity checks (>95% purity) .
  • Assay conditions: Standardize glucose concentrations (e.g., 5 mM vs. 25 mM) and incubation times .
    Methodological solutions:
  • Cross-validate findings using orthogonal assays (e.g., calcium imaging + insulin ELISA).
  • Perform meta-analysis of published data with tools like PRISM to identify trends .

Q. What strategies optimize SAR studies for this compound derivatives?

Answer:

  • Substituent variation: Synthesize analogs with electron-withdrawing (e.g., CF3) or bulky groups (e.g., cyclopentyl) to probe steric/electronic effects .
  • Biological testing: Use concentration-response curves (IC50 determination) in beta cells and parallel artificial membrane permeability assays (PAMPA) .
  • Computational modeling: Perform molecular docking to predict interactions with targets like KATP channels .

Q. How should stability studies be designed for long-term experimental use?

Answer:

  • Storage conditions: Test stability in methanol, DMSO, or aqueous buffers (pH 7.4) at -20°C, 4°C, and room temperature for 1–6 months .
  • Analytical methods: Monitor degradation via HPLC-UV (210–254 nm) and confirm degradation products with high-resolution MS .

Q. What advanced analytical techniques address challenges in purity assessment?

Answer:

  • Chiral HPLC: Resolve enantiomeric impurities using cellulose-based columns and hexane/isopropanol gradients .
  • NMR hyphenation: LC-NMR or LC-SPE-NMR for real-time structural elucidation of impurities .
  • Elemental analysis: Verify stoichiometry of C, H, N, and Cl to confirm synthetic accuracy .

Methodological Notes

  • Safety protocols: Use fume hoods, nitrile gloves, and PPE when handling due to potential toxicity ().
  • Data presentation: Follow guidelines for concise tables/figures (e.g., IC50 values in tabular form; spectral data in supplementary files) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.